molecular formula C20H24N2O2 B4562556 N-[4-(acetylamino)phenyl]-3-(4-isopropylphenyl)propanamide

N-[4-(acetylamino)phenyl]-3-(4-isopropylphenyl)propanamide

Cat. No.: B4562556
M. Wt: 324.4 g/mol
InChI Key: CMGFNVWPDOTCGJ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-(4-isopropylphenyl)propanamide is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.183778013 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

Research has focused on the synthesis of compounds with structural similarities, demonstrating the potential for creating specific receptor antagonists or agents with significant biological activity. For example, an efficient chiral synthesis of a β-receptor antagonist with high enantioselectivity was synthesized from cheap starting materials, highlighting the importance of these compounds in medicinal chemistry (Wang & Tang, 2009).

Biological and Pharmacological Applications

Some studies have evaluated the biological and pharmacological properties of compounds closely related to N-[4-(acetylamino)phenyl]-3-(4-isopropylphenyl)propanamide. Notably, the synthesis and antinociceptive evaluation of bioisosteres and hybrids of common NSAIDs have been conducted, indicating that modifications of known drugs can yield new compounds with desirable therapeutic effects (González-Trujano et al., 2018).

Analytical Techniques

Analytical methods have been developed to quantify and assess the properties of related compounds, such as acebutolol, a cardioselective beta-blocker. These techniques, including capillary isotachophoresis, demonstrate the relevance of precise analytical tools in pharmaceutical research and quality control (Pospíšilová, Kavalírová, & Polášek, 2005).

Antiproliferative Properties

The discovery of novel propanamide analogues and their antiproliferative properties against certain cancer cell lines suggests the potential for developing new therapeutic agents. This includes research on compounds isolated from Streptomyces sp. showing activity against glioma cells, highlighting the diverse applications of these chemical entities in cancer research (Ye et al., 2017).

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14(2)17-7-4-16(5-8-17)6-13-20(24)22-19-11-9-18(10-12-19)21-15(3)23/h4-5,7-12,14H,6,13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGFNVWPDOTCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.